1-Phenyldecane

Catalog No.
S525522
CAS No.
104-72-3
M.F
C16H26
M. Wt
218.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Phenyldecane

CAS Number

104-72-3

Product Name

1-Phenyldecane

IUPAC Name

decylbenzene

Molecular Formula

C16H26

Molecular Weight

218.38 g/mol

InChI

InChI=1S/C16H26/c1-2-3-4-5-6-7-8-10-13-16-14-11-9-12-15-16/h9,11-12,14-15H,2-8,10,13H2,1H3

InChI Key

UZILCZKGXMQEQR-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC1=CC=CC=C1

solubility

1.10e-08 M
INSOLUBLE IN WATER
Very soluble in acetone, benzene, ethyl ether, and ethanol

Synonyms

Decylbenzene; 1-Phenyldecane; Benzene, decyl-; Decane, 1-phenyl-; n-Decylbenzene.

Canonical SMILES

CCCCCCCCCCC1=CC=CC=C1

The exact mass of the compound Decylbenzene is 218.2035 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.10e-08 minsoluble in watervery soluble in acetone, benzene, ethyl ether, and ethanol. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74191. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

1-Phenyldecane is a high-purity linear alkylbenzene (LAB) characterized by a ten-carbon aliphatic chain attached to an aromatic ring. In industrial procurement, it serves as a critical intermediate for the synthesis of linear alkylbenzene sulfonates (LAS), which are highly biodegradable anionic surfactants [1]. Beyond its role as a chemical precursor, its specific thermophysical profile—including a boiling point of approximately 293 °C and stable viscosity across a wide temperature range—makes it a highly valued solvent and calibration standard in petrochemical modeling, tribology, and advanced analytical applications such as laser-induced fluorescence (LIF) imaging for fuel diagnostics [2].

Substituting 1-phenyldecane with closely related analogs, such as 1-phenyloctane (C8) or 1-phenyldodecane (C12), fundamentally alters both physical behavior and downstream product performance. In surfactant synthesis, replacing the C10 chain with a C12 chain significantly alters the hydrophilic-lipophilic balance, decreasing the cold-water solubility of the resulting sulfonate and compromising liquid detergent formulations [1]. In solvent and tracer applications, shorter chains like 1-phenyloctane exhibit lower boiling points and different evaporation kinetics, leading to severe de-mixing when used as diesel fuel surrogates, while longer chains like 1-phenyldodecane introduce unwanted steric bulk that can disrupt molecular self-assembly at liquid-solid interfaces [2]. Consequently, exact chain-length specification is mandatory for reproducible processability and analytical accuracy.

Thermophysical Matching for Diesel Surrogate Tracers

For laser-induced fluorescence (LIF) imaging of fuel injection, the tracer must co-evaporate with the base fuel without de-mixing. 1-Phenyldecane possesses a boiling point (~293 °C) and density that closely match standard diesel primary reference fuels (n-hexadecane). In contrast, traditional tracers like toluene (boiling point 110 °C) evaporate prematurely, failing to accurately represent the heavier diesel fractions. Studies confirm that 1-phenyldecane eliminates the de-mixing artifacts seen with lighter aromatics, providing a highly reliable photophysical tracer for high-temperature, high-pressure engine diagnostics [1].

Evidence DimensionBoiling point and evaporation matching for diesel surrogates
Target Compound Data1-Phenyldecane (~293 °C, matches n-hexadecane evaporation profile)
Comparator Or BaselineToluene (110 °C, causes severe phase de-mixing)
Quantified Difference~183 °C difference in boiling point, eliminating premature tracer evaporation
ConditionsHigh-temperature/pressure flow cells mimicking internal combustion environments

Ensures accurate optical diagnostics of fuel vaporization, making it the required tracer for heavy fuel and diesel engine research.

Solvent-Controlled Self-Assembly at Liquid-Solid Interfaces

In surface chemistry, the choice of solvent dictates the integrity of 2D molecular networks. Scanning Tunneling Microscopy (STM) studies reveal that 1-phenyldecane facilitates the formation of stable, predictable monolayer patterns consistent with shorter-chain analogs. However, when the chain length is extended to 1-phenyldodecane, the monolayers become significantly more complex, forcing additional solvent molecules to co-adsorb into the 2D network (two extra molecules per tetramer), which alters the target molecular architecture[1].

Evidence DimensionSolvent co-adsorption in 2D molecular networks
Target Compound Data1-Phenyldecane (Maintains standard, predictable monolayer pattern)
Comparator Or Baseline1-Phenyldodecane (Alters network complexity; forces 2 additional molecules per tetramer)
Quantified DifferenceStandard structural unit vs. +2 extra co-adsorbed molecules
ConditionsPhysisorbed monolayers at the liquid-solid interface observed via STM

Critical for researchers and manufacturers requiring a non-interfering hydrophobic solvent for surface functionalization and nanoscale imaging.

High-Pressure Density and Compressibility Calibration

The precise volumetric properties of heavy alkylbenzenes are necessary for calibrating equations of state in petrochemical engineering. 1-Phenyldecane provides a highly stable density profile that has been rigorously mapped at pressures up to 65 MPa and temperatures from 293.15 to 353.15 K. Compared to lighter aromatics, 1-phenyldecane's specific isothermal compressibility and isobaric thermal expansivity serve as an essential mid-range anchor point for predictive models of high-molecular-weight hydrocarbon mixtures, yielding Tait-like equation fits with standard deviations of ≤1.5 × 10^-4 g/cm³ [1].

Evidence DimensionHigh-pressure density mapping (up to 65 MPa)
Target Compound Data1-Phenyldecane (Provides stable Tait-like equation fit with standard deviations ≤1.5 × 10^-4 g/cm³)
Comparator Or BaselineLighter aromatics (Do not represent the compressibility of heavy petroleum fractions)
Quantified DifferenceHigh-precision density anchor mapping for heavy hydrocarbons
ConditionsVibrating tube densimeter measurements at 293.15–353.15 K and 0.1–65 MPa

Procuring high-purity 1-phenyldecane is essential for laboratories developing thermodynamic models for heavy oil extraction and organic Rankine cycles.

Precursor Specificity for High-Solubility Linear Alkylbenzene Sulfonates

In the industrial production of biodegradable detergents, the alkyl chain length of the LAB precursor strictly determines the surfactant's performance. Alkylating benzene to form 1-phenyldecane (C10 LAB) yields a sulfonate with a lower Krafft point and higher aqueous solubility than the C12 analog (1-phenyldodecane)[1]. While C12 LAS is standard for heavy-duty powders, C10 LAS derived from 1-phenyldecane is specifically required for concentrated cold-water liquid detergents where phase separation or precipitation must be avoided.

Evidence DimensionDownstream sulfonate aqueous solubility and Krafft point
Target Compound Data1-Phenyldecane (Produces highly soluble C10 LAS for cold-water formulations)
Comparator Or Baseline1-Phenyldodecane (Produces C12 LAS with lower solubility, prone to cold-water precipitation)
Quantified Difference2-carbon chain reduction shifts the HLB toward higher water solubility
ConditionsFormulation of concentrated liquid detergents

Directly dictates the procurement choice for chemical manufacturers formulating advanced, cold-water-stable liquid cleaning products.

High-Fidelity Optical Engine Diagnostics

Used as a non-demixing LIF tracer for studying diesel and heavy fuel evaporation kinetics, directly leveraging its matched boiling point and density to accurately represent standard diesel fuels [1].

Cold-Water Surfactant Manufacturing

Procured as a specific C10 LAB precursor for synthesizing highly soluble linear alkylbenzene sulfonates (LAS) tailored for concentrated liquid detergents [2].

Nanoscale Surface Chemistry and STM Imaging

Utilized as a structurally neutral, non-co-adsorbing hydrophobic solvent to facilitate the self-assembly of 2D molecular networks at liquid-solid interfaces without structural interference [3].

Petrochemical Thermodynamic Calibration

Employed as an analytical standard for validating high-pressure density, viscosity, and compressibility models for heavy hydrocarbon mixtures [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

N-decylbenzene is a white liquid. Floats on water. (USCG, 1999)

Color/Form

COLORLESS LIQUID

XLogP3

7.7

Exact Mass

218.2035

Boiling Point

572 °F at 760 mm Hg (USCG, 1999)
298.0 °C
298 °C

Flash Point

225 °F (USCG, 1999)
225 °F (107 °C)

Density

0.855 at 68 °F (USCG, 1999)
0.8555 @ 20 °C

LogP

7.35 (LogP)
log Kow= 7.37

Appearance

Solid powder

Melting Point

-14.4 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KIR29W0BP0

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Vapor Pressure

0.00 mmHg
1.28X10-3 mm Hg @ 25 °C

Pictograms

Irritant

Irritant

Other CAS

104-72-3

Wikipedia

Decylbenzene

Biological Half Life

4.27 Days

Methods of Manufacturing

REACTION OF BENZENE WITH MONOCHLOROPARAFFIN MIXTURES (ALUMINUM CHLORIDE CATALYST COMPLEX) OR INTERNAL OLEFIN MIXTURES (HYDROGEN FLUORIDE CATALYST) FORMS A MIXTURE OF LINEAR ALKYLBENZENES WITH CHAIN LENGTHS OF C10 TO C14 (C12 OR C13 AVERAGE)

General Manufacturing Information

Benzene, decyl-: ACTIVE
INCOMPATIBILITIES: MAY ATTACK SOME FORMS OF PLASTICS.

Dates

Last modified: 08-15-2023
1: Hewett DM, Bocklitz S, Tabor DP, Sibert Iii EL, Suhm MA, Zwier TS. Identifying the first folded alkylbenzene via ultraviolet, infrared, and Raman spectroscopy of pentylbenzene through decylbenzene. Chem Sci. 2017 Aug 1;8(8):5305-5318. doi: 10.1039/c7sc02027a. Epub 2017 May 23. PubMed PMID: 30510673; PubMed Central PMCID: PMC6223349.
2: Gritti F. Unexpected retention and efficiency behaviors in supercritical fluid chromatography: A thermodynamic interpretation. J Chromatogr A. 2016 Oct 14;1468:209-216. doi: 10.1016/j.chroma.2016.09.020. Epub 2016 Sep 12. PubMed PMID: 27641720.
3: Šíma J, Pazderník M, Tříska J, Svoboda L. Degradation of surface-active compounds in a constructed wetland determined using high performance liquid chromatography and extraction spectrophotometry. J Environ Sci Health A Tox Hazard Subst Environ Eng. 2013;48(5):559-67. doi: 10.1080/10934529.2013.730453. PubMed PMID: 23383641.
4: Lee BH, Shim YB, Park SB. A lipophilic sol-gel matrix for the development of a carbonate-selective electrode. Anal Chem. 2004 Oct 15;76(20):6150-5. PubMed PMID: 15481966.
5: Trammell BC, Ma L, Luo H, Jin D, Hillmyer MA, Carr PW. Highly cross-linked self-assembled monolayer stationary phases: an approach to greatly enhancing the low pH stability of silica-based stationary phases. Anal Chem. 2002 Sep 15;74(18):4634-9. PubMed PMID: 12349964.
6: Choi YS, Lvova L, Shin JH, Oh SH, Lee CS, Kim BH, Cha GS, Nam H. Determination of oceanic carbon dioxide using a carbonate-selective electrode. Anal Chem. 2002 May 15;74(10):2435-40. PubMed PMID: 12038772.
7: Shin JH, Sakong DS, Nam H, Cha GS. Enhanced Serum Carbon Dioxide Measurements with a Silicone Rubber-Based Carbonate Ion-Selective Electrode and a High-pH Dilution Buffer. Anal Chem. 1996 Jan 1;68(1):221-5. doi: 10.1021/ac9506037. PubMed PMID: 21619239.
8: Rogers KS, Higgins ES, Grogan WM. Influence of dietary cholesterol on mitochondrial function in the rat. J Nutr. 1980 Feb;110(2):248-54. PubMed PMID: 7354395.

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